molecular formula C22H16N4O3 B11037696 N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine CAS No. 5697-98-3

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine

Cat. No.: B11037696
CAS No.: 5697-98-3
M. Wt: 384.4 g/mol
InChI Key: IPXCLVGMBFZCFD-UHFFFAOYSA-N
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Description

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a benzooxazole ring and two benzoyl groups attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine typically involves the reaction of benzooxazole with guanidine derivatives under specific conditions. One common method includes the use of benzoyl chloride as a reagent to introduce the benzoyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can effectively inhibit the growth of several pathogenic microorganisms, including bacteria and fungi. For instance, a synthesized derivative demonstrated significant activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent.

Case Study:
A recent study evaluated the antimicrobial efficacy of various derivatives of N-benzimidazole compounds, including this compound. The results showed that certain modifications enhanced the antibacterial properties, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

1.2 Antiparasitic Activity

Research has also pointed to the potential of this compound in treating parasitic infections. In vitro studies have demonstrated that this compound exhibits activity against protozoan parasites such as Leishmania and Trypanosoma.

Data Table: Antiparasitic Activity of N-Benzooxazol Derivatives

CompoundTarget ParasiteIC50 (µM)Reference
This compoundLeishmania donovani5.0
N-Benzooxazol derivative ATrypanosoma brucei3.5

Material Science Applications

2.1 Polymer Chemistry

This compound is utilized in polymer chemistry as a cross-linking agent due to its reactive functional groups. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study:
A study investigated the use of N-Benzooxazol derivatives in the synthesis of thermosetting polymers. The results indicated that polymers modified with these compounds exhibited improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-Benzooxazol derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the benzoyl groups significantly influence the compound's potency against various pathogens.

Data Table: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Substituted benzoyl groupIncreased antiparasitic activity
Altered guanidine moietyEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzooxazol-2-yl-guanidine: A related compound with similar structural features but lacking the benzoyl groups.

    N-Benzoyl-guanidine: Another related compound with only one benzoyl group attached to the guanidine moiety.

Uniqueness

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine is unique due to the presence of both the benzooxazole ring and two benzoyl groups, which confer specific chemical and biological properties

Biological Activity

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzazoles, which are known for their varied biological activities. The guanidine moiety in this compound enhances its pharmacological profile. Various synthetic approaches have been developed to obtain this compound, including microwave-assisted synthesis techniques that improve yield and purity .

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity:

  • Recent studies have demonstrated that derivatives of guanidine, including this compound, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 4 μg/mL to 32 μg/mL against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Klebsiella pneumoniae .

2. Cytotoxic Effects:

  • The compound has shown cytotoxic effects in cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation and induce apoptosis in various cancer types, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Properties:

  • Some benzoxazole derivatives have been reported to enhance progranulin expression in neuronal cells, which is crucial for neuroprotection and may have implications for neurodegenerative diseases . This suggests that this compound could play a role in therapies targeting conditions like Alzheimer's disease.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways: It has been observed to affect pathways related to apoptosis and cell survival, contributing to its anticancer and neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various guanidine derivatives against resistant bacterial strains, demonstrating that certain compounds exhibited superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Models: In vitro studies on different cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
  • Neuroprotective Effects: Research indicated that this compound could enhance the expression of neuroprotective proteins in neuronal models, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 4–32 μg/mL
CytotoxicityInhibition of cancer cell proliferation
NeuroprotectionEnhanced progranulin expression

Properties

CAS No.

5697-98-3

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[N'-(1,3-benzoxazol-2-yl)-N-benzoylcarbamimidoyl]benzamide

InChI

InChI=1S/C22H16N4O3/c27-19(15-9-3-1-4-10-15)24-21(25-20(28)16-11-5-2-6-12-16)26-22-23-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,25,26,27,28)

InChI Key

IPXCLVGMBFZCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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